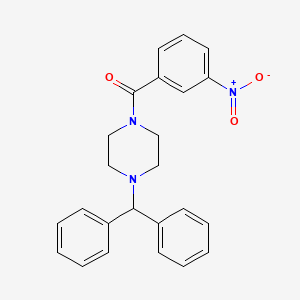
1-Benzhydryl-4-(3-nitrobenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzhydryl-4-(3-nitrobenzoyl)piperazine is a benzhydryl compound . The benzhydryl motif is a fundamental component present in drugs which are anti-histamines, anti-hypertensive, anti-migraine, and anti-allergenic agents . The piperazine nucleus is capable of binding to multiple receptors with high affinity and therefore it has been classified as a privileged structure . The molecular formula of this compound is C18H19N3O3 .
Synthesis Analysis
The synthesis of 1-Benzhydryl-4-(3-nitrobenzoyl)piperazine involves the nucleophilic substitution of 1-benzhydryl piperazine with various acyl chlorides . The reaction is typically carried out in N,N-dimethyl formamide, and anhydrous potassium carbonate is added .Molecular Structure Analysis
The product obtained from the synthesis is characterized spectroscopically and finally confirmed by X-ray diffraction study . The structure reveals that the piperazine ring is in a chair conformation. The geometry around the S atom is distorted tetrahedral .Chemical Reactions Analysis
The synthesis of 1-Benzhydryl-4-(3-nitrobenzoyl)piperazine involves a nucleophilic substitution reaction . This reaction is typically monitored by TLC .Physical And Chemical Properties Analysis
The title compound, C23H23N3O4S, crystallizes in the monoclinic space group C2/c . There is a large discrepancy in the bond angles around the piperazine N atoms .科学的研究の応用
Cancer Cell Cytotoxicity
A study by Yarim et al. (2012) found that derivatives of 1-Benzhydryl-4-(3-nitrobenzoyl)piperazine exhibited significant cytotoxicity against various cancer cell lines, including liver, breast, colon, gastric, and endometrial cancer cell lines. This indicates potential applications in cancer treatment research (Yarim, Koksal, Durmaz, & Atalay, 2012).
Antimicrobial and Antifungal Activities
Compounds derived from 1-Benzhydryl-4-(3-nitrobenzoyl)piperazine have demonstrated antimicrobial and antifungal properties. Yung et al. (1971) synthesized hydrazones of this compound and found activities against several bacterial and fungal species. Their research highlights the potential for developing new antimicrobial agents (Yung, Mahony, & Whitehouse, 1971).
Polymer Synthesis
In the field of polymer chemistry, Yu et al. (1999) reported the synthesis of a poly(amide−acylhydrazide−amide) using 1-Benzhydryl-4-(3-nitrobenzoyl)piperazine as one of the monomers. This research contributes to the development of new materials with potential applications in various industries (Yu, Seino, & Ueda, 1999).
Development of Antidepressant Drugs
Silanes et al. (2004) investigated compounds derived from 1-Benzhydryl-4-(3-nitrobenzoyl)piperazine for their potential as dual antidepressant drugs. Their study showed significant affinity for 5-HT(1A) receptors and serotonin reuptake inhibition, indicating the compound's potential in developing new treatments for depression (Silanes, Orus, Oficialdegui, Martínez Esparza, Lasheras, del Río, & Monge, 2004).
Antitubercular and Antileishmanial Activities
Thompson et al. (2016) explored the use of 1-Benzhydryl-4-(3-nitrobenzoyl)piperazine derivatives for treating tuberculosis and visceral leishmaniasis. They found that specific modifications to the compound could improve solubility and safety while maintaining activity against these diseases (Thompson, O’Connor, Blaser, Yardley, Maes, Gupta, Launay, Martin, Franzblau, Wan, Wang, Ma, & Denny, 2016).
作用機序
Target of Action
Derivatives of piperazine are known to have broad pharmacological action on the central nervous system (cns), especially on dopaminergic neurotransmission . They are also found to possess excellent pharmacological activities such as vasodilator, hypotensive, anti-viral, and cerebral blood flow increasing actions .
Mode of Action
It is known that piperazine derivatives can interact with multiple receptors with high affinity . This interaction could lead to changes in the function of these receptors, resulting in the observed pharmacological effects.
Biochemical Pathways
Given its broad action on the cns, it is likely that it affects multiple biochemical pathways, particularly those involving dopaminergic neurotransmission .
Pharmacokinetics
Compounds containing an amide bond with fluorine atom substitution can alter the chemical properties, disposition, and biological activities of drugs .
Result of Action
Piperazine derivatives are known to have a broad range of pharmacological effects, including vasodilation, hypotension, anti-viral activity, and increased cerebral blood flow .
特性
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c28-24(21-12-7-13-22(18-21)27(29)30)26-16-14-25(15-17-26)23(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-13,18,23H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGRAIZFVKUQSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

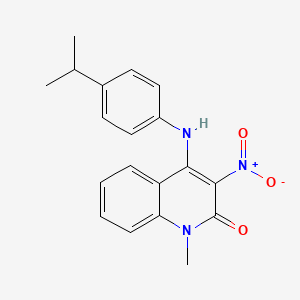
![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(isoquinolin-1-yl)methanone](/img/structure/B2954393.png)


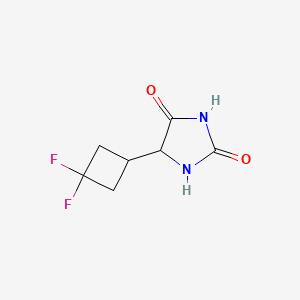
![N-[(3-Methyloxolan-3-yl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2954401.png)
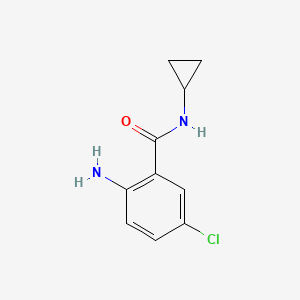
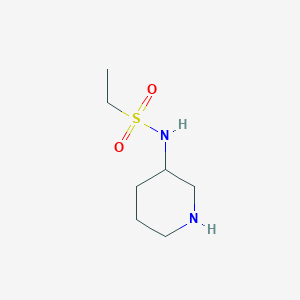
![N-(4-ethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2954404.png)
![Tert-butyl N-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)azetidin-3-yl]-N-methylcarbamate](/img/structure/B2954407.png)
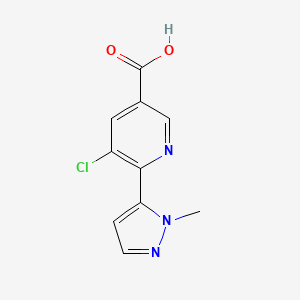
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2954409.png)
![Ethyl 2-((thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate](/img/structure/B2954410.png)
![N-(3-cyanophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2954412.png)